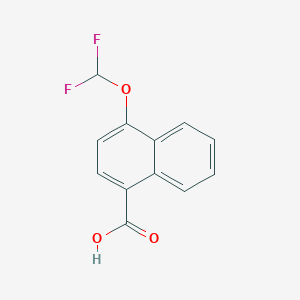

1-(Difluoromethoxy)naphthalene-4-carboxylic acid

CAS No.: 1261884-90-5

Cat. No.: VC11660222

Molecular Formula: C12H8F2O3

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261884-90-5 |

|---|---|

| Molecular Formula | C12H8F2O3 |

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | 4-(difluoromethoxy)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F2O3/c13-12(14)17-10-6-5-9(11(15)16)7-3-1-2-4-8(7)10/h1-6,12H,(H,15,16) |

| Standard InChI Key | WAYDODGHSUEAMR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(=O)O |

Introduction

Structural and Molecular Characteristics

The core structure of 1-(difluoromethoxy)naphthalene-4-carboxylic acid consists of a naphthalene backbone—a fused bicyclic aromatic system—substituted with a difluoromethoxy (-OCHF₂) group at position 1 and a carboxylic acid (-COOH) group at position 4. The difluoromethoxy moiety introduces electron-withdrawing effects due to the high electronegativity of fluorine atoms, which polarize the adjacent oxygen atom. This polarization enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs. Computational studies suggest that the compound’s dipole moment is significantly influenced by the asymmetric distribution of fluorine atoms, potentially affecting its solubility in polar solvents.

A comparative analysis of related naphthalene derivatives highlights distinct structural features (Table 1).

Table 1: Structural Comparison of Naphthalene Carboxylic Acid Derivatives

Synthetic Methodologies

Oxidation of Methyl-Substituted Precursors

A patent describing the synthesis of 1,4-naphthalenedicarboxylic acid (CN103739484A) provides a foundational framework for analogous syntheses . The disclosed method involves oxidizing 1-methyl-4-naphthoic acid using cobalt(II) acetate, manganese(II) acetate, and sodium acetate as catalysts under aerobic conditions. While this protocol targets dicarboxylic acid formation, modifying the substrate to include a difluoromethoxy group would require prior functionalization. For instance, introducing the -OCHF₂ group via nucleophilic substitution or electrophilic fluorination before oxidation could yield the target compound.

Key reaction parameters from the patent include:

-

Catalyst system: Co(OAc)₂/Mn(OAc)₂/NaOAc (1:50 mass ratio)

-

Temperature: 70–90°C for dissolution, 130°C for oxidation

Adapting these conditions to 1-(difluoromethoxy)naphthalene-4-carboxylic acid synthesis would necessitate evaluating the stability of the difluoromethoxy group under oxidative conditions, as fluorine substituents may alter reaction kinetics.

Alternative Fluorination Strategies

Physicochemical Properties

Solubility and Stability

The difluoromethoxy group’s lipophilic character reduces aqueous solubility compared to hydroxyl or unsubstituted methoxy analogs. Experimental data for the exact compound are scarce, but structural analogs suggest solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and limited solubility in water. Stability studies under acidic or basic conditions are critical, as the carboxylic acid group may undergo decarboxylation at elevated temperatures or in strongly alkaline environments.

Spectroscopic Characteristics

-

¹H NMR: The difluoromethoxy group’s protons are expected to appear as a triplet due to coupling with two fluorine atoms (J ≈ 50–60 Hz).

-

¹⁹F NMR: A singlet near δ -80 ppm is typical for difluoromethoxy groups.

-

IR Spectroscopy: Strong absorption bands for C=O (≈1700 cm⁻¹) and C-F (≈1100 cm⁻¹) are anticipated.

Industrial and Research Applications

Pharmaceutical Intermediates

Fluorinated naphthalenes are valued in drug discovery for their metabolic stability and bioavailability. This compound could serve as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.

Materials Science

The rigidity of the naphthalene core and the polarity of the carboxylic acid group make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs).

Challenges and Future Directions

Current limitations include the lack of explicit toxicity data and optimized synthetic protocols. Future research should prioritize:

-

Catalyst Optimization: Developing fluorination-tolerant catalysts for efficient large-scale synthesis.

-

Biological Screening: Assessing activity against targets like COX-2, phosphodiesterases, and Keap1-Nrf2 .

-

Solubility Enhancement: Derivatization via esterification or amidation to improve pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume